molecular formula C25H54NO6P B3081973 1-Heptadecyl-sn-glycero-3-phosphocholine CAS No. 111858-52-7

1-Heptadecyl-sn-glycero-3-phosphocholine

Cat. No. B3081973
CAS RN: 111858-52-7
M. Wt: 495.7 g/mol
InChI Key: HQRBTQCLRRUGMR-RUZDIDTESA-N
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Description

1-Heptadecyl-sn-glycero-3-phosphocholine, also known as L-α-Lysophosphatidylcholine, heptadecanoyl, or Lysolecithin, heptadecanoyl , is a type of lysophosphatidylcholine . It contains an ether-linked heptadecyl chain at the sn-1 position .


Molecular Structure Analysis

The molecular formula of this compound is C25H52NO7P . It has a molecular weight of 509.66 and a monoisotopic mass of 509.348145 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a storage temperature of -20°C . The compound has a SMILES string representation of CCCCCCCCCCCCCCCCC(=O)OCC@@HCOP([O-])(=O)OCCN+©C .

Scientific Research Applications

Synthesis and Analog Formation

1-Heptadecyl-sn-glycero-3-phosphocholine has been studied for its synthesis and the formation of various analogs. Agarwal, Bali, and Gupta (1984) synthesized carbamyl and ether analogs of phosphatidylcholines, including novel analogs of this compound, which are useful in studying the role of phospholipases in liposomes in vivo (Agarwal, Bali, & Gupta, 1984).

Isolation from Natural Sources

Noda, Tsunefuka, Tanaka, and Miyahara (1992) isolated various 1-O-Alkyl-sn-glycero-3-phosphocholines, including this compound, from the Chinese crude drug "Jiryu," derived from earthworms, suggesting potential applications in traditional medicine or natural product chemistry (Noda, Tsunefuka, Tanaka, & Miyahara, 1992).

Enzymatic Synthesis and Biological Activities

Wykle, Malone, and Snyder (1980) explored the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, derived from choline plasmalogens, showing its antihypertensive and platelet-activating properties (Wykle, Malone, & Snyder, 1980).

Micellar Concentration Studies

Kramp, Piéroni, Pinckard, and Hanahan (1984) studied the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its homologs, essential for understanding their physical behavior in biological systems (Kramp, Piéroni, Pinckard, & Hanahan, 1984).

Exocrine Secretory Glands Effects

Söling, Eibl, and Fest (1984) investigated the effects of this compound analogs on exocrine secretory glands, finding significant stimulation of amylase release, suggesting a potential role in exocrine gland regulation (Söling, Eibl, & Fest, 1984).

Hypotensive Activity

Masugi, Ogihara, Otsuka, Saeki, and Kumahara (1982) demonstrated the potent hypotensive activity of 1-O-hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine, a related compound, in hypertensive rats, indicating its significance in blood pressure regulation (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).

Enzymatic Deacylation Studies

Blasi, Cossignani, Simonetti, Brutti, Ventura, and Damiani (2006) focused on the enzymatic deacylation of 1,2-diacyl-sn-glycero-3-phosphocholines to sn-glycerol-3-phosphocholine, a process useful in synthesizing structured sn-1,2-PCs (Blasi, Cossignani, Simonetti, Brutti, Ventura, & Damiani, 2006).

Chemical Synthesis of Ether Analog

Das and Hajra (1995) described a chemical procedure for synthesizing 1-O-alkyl-sn-glycero-3-phosphocholine and its analogs, including platelet-activating factor, highlighting its potential in the synthesis of different ether phosphoglycerides (Das & Hajra, 1995).

Use in Structural Biology

Wu, Su, Guan, Sublette, and Stark (2010) assessed the use of small bicelles formed by mixtures including 1,2-di-O-tetradecyl-sn-glycero-3-phosphocholine, demonstrating their utility in molecular biophysics and structural biology (Wu, Su, Guan, Sublette, & Stark, 2010).

properties

IUPAC Name

[(2R)-3-heptadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(27)24-32-33(28,29)31-22-20-26(2,3)4/h25,27H,5-24H2,1-4H3/t25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRBTQCLRRUGMR-RUZDIDTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H54NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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